molecular formula C11H10OS B8528829 1-(Benzo[b]thiophen-2-yl)propan-1-one CAS No. 19492-97-8

1-(Benzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8528829
Key on ui cas rn: 19492-97-8
M. Wt: 190.26 g/mol
InChI Key: SCPHYUQOXNARBA-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

n-Butyllithium (1.6 M solution in hexanes; 28.9 ml) was added dropwise under nitrogen at 0° C. to a stirred solution of benzo[b]thiophene (6.21 g) in ether (90 ml), then the mixture was stirred 0° C. for 15 minutes and cooled to −70° C. A solution of N-methoxy-N-methylpropionamide (5.42 g) in ether (40 ml) was added over 10 minutes, then the mixture was allowed to warm to ambient temperature and was stirred at ambient temperature for 3.5 hours. The mixture was poured into saturated aqueous ammonium chloride solution (200 ml) and ethyl acetate (100 ml) and water (50 ml) were added. The organic phase was separated, washed with saturated aqueous sodium chloride solution (150 ml), dried (Na2SO4) and the solvents were removed in vacua. The residue was triturated with petroleum ether (b.p. 40-60° C.) (25 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl)propan-1-one (7.05 g) as a colourless solid, m.p. 79-81° C.
Quantity
28.9 mL
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.CON(C)[C:18](=[O:21])[CH2:19][CH3:20].[Cl-].[NH4+]>CCOCC.O.C(OCC)(=O)C>[S:6]1[C:10]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
28.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.21 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
90 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.42 g
Type
reactant
Smiles
CON(C(CC)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacua
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether (b.p. 40-60° C.) (25 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C2=C(C=C1C(CC)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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